Fmoc-Asp-NH2

Overview

Description

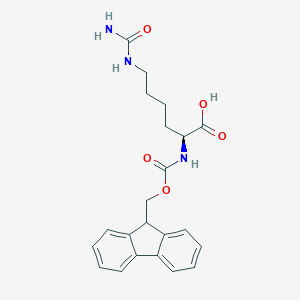

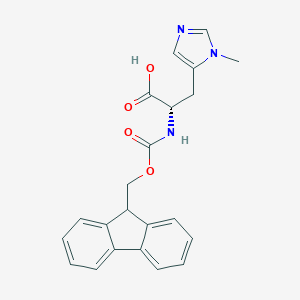

Fmoc-Asp-NH2 is a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . It is a compound that can be used in the synthesis of ADCs, which are comprised of an antibody to which is attached an ADC cytotoxin ADC linker .

Synthesis Analysis

This compound is synthesized using Fmoc-based peptide synthesis . This method has been developed for DNA-encoded chemical libraries (DECLs) of peptides . The process involves developing substrate-tolerant amide coupling reaction conditions for amino acid monomers, performing a coupling screen to illustrate such tolerance, developing protecting group strategies for relevant amino acids and reporting the limitations thereof . It also involves developing a strategy for the coupling of α,α-disubstituted alkenyl amino acids relevant to all-hydrocarbon stapled peptide drug discovery, developing reaction conditions for the coupling of tripeptides likely to be used in DECL builds, and synthesizing a fully deprotected DNA-decamer conjugate to illustrate the potency of the developed methodology for on-DNA peptide synthesis .

Scientific Research Applications

Cell Culture and Tissue Engineering : Fmoc-Asp-NH2 is used in the synthesis of dipeptide hydrogels, such as Fmoc-3F-Phe-Asp-OH, which support the viability and growth of cells like NIH 3T3 fibroblast cells. These hydrogels mimic the extracellular matrix and are potential scaffolds for cell culture applications (Liyanage et al., 2015).

Peptide Nanotechnology and Biomedical Products : It is used in minimalistic dipeptide hydrogelators, like Fmoc-Lys(Fmoc)-Asp, which have a low critical gelation concentration. These hydrogels are cytocompatible, support 2D/3D cell growth, and have potential applications in biomedical products (Chakraborty et al., 2020).

Solid-Phase Synthesis of Glycopeptides : this compound is utilized in the solid-phase synthesis of glycopeptides, serving as a crucial component in constructing complex peptide structures (Ürge et al., 1991).

Drug Delivery Systems : In drug delivery, this compound derivatives are used for targeting specific tissues like bones. For instance, oligopeptides consisting of Asp conjugated with Fmoc show selective distribution to the bone, highlighting their potential in targeted drug delivery (Sekido et al., 2001).

Peptide Modification and Protection : It's used for pegylation of peptides, which is a modification that enhances the stability and solubility of peptides. This technique is crucial in pharmaceutical applications for improving the efficacy of peptide-based drugs (Lu & Felix, 2009).

Catalysis in Asymmetric Reactions : this compound analogues, like H-Pro-Pro-Asp-NH2, are important in catalysis, particularly in asymmetric reactions, demonstrating the significance of the spatial arrangement of functional groups (Revell & Wennemers, 2008).

Synthesis of Peptidomimetic Inhibitors : It is instrumental in the synthesis of peptidomimetic inhibitors, such as in the preparation of HDAC substrate inhibitors. This highlights its role in the development of novel therapeutic agents (Mahindra et al., 2019).

Safety and Hazards

When handling Fmoc-Asp-NH2, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Peptide drug discovery has shown a resurgence since 2000, bringing 28 non-insulin therapeutics to the market compared to 56 since its first peptide drug, insulin, in 1923 . While the main method of discovery has been biological display—phage, mRNA, and ribosome—the synthetic limitations of biological systems have restricted the depth of exploration of peptide chemical space . In contrast, DNA-encoded chemistry offers the synergy of large numbers and ribosome-independent synthetic flexibility for the fast and deeper exploration of the same space . Hence, as a bridge to building DNA-encoded chemical libraries (DECLs) of peptides, we have developed substrate-tolerant amide coupling reaction conditions for amino acid monomers .

Mechanism of Action

- Fmoc-Asp-NH2 is an ADC linker, specifically designed for antibody-drug conjugates (ADCs) . Its primary target is the amino group of the N-terminus in peptides during solid-phase peptide synthesis (SPPS) . The Fmoc group serves as a temporary protecting group for this amine.

- This compound acts as a cleavable linker. It interacts with the N-terminus amine group, protecting it during peptide synthesis. The fluorenylmethoxycarbonyl (Fmoc) group is stable to trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid .

- During SPPS, this compound does not interfere with the acid-labile linker between the peptide and the resin, making it suitable for ADC synthesis .

Target of Action

Mode of Action

Biochemical Analysis

Biochemical Properties

Fmoc-Asp-NH2 plays a crucial role in biochemical reactions, particularly in the process of Fmoc solid-phase peptide synthesis It interacts with various biomolecules during this process

Molecular Mechanism

The molecular mechanism of this compound primarily involves its role as a protecting group for amines in organic synthesis . It is introduced by reacting the amine with Fmoc-Cl and is rapidly removed by base . This process is crucial in the synthesis of peptides, including those of significant size and complexity .

properties

IUPAC Name |

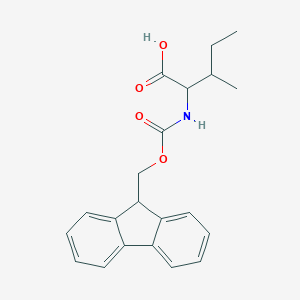

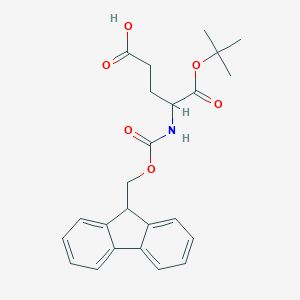

(3S)-4-amino-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O5/c20-18(24)16(9-17(22)23)21-19(25)26-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H2,20,24)(H,21,25)(H,22,23)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHRMWRHTRSQVJJ-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50426776 | |

| Record name | Fmoc-Asp-NH2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

200335-40-6 | |

| Record name | Fmoc-Asp-NH2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.